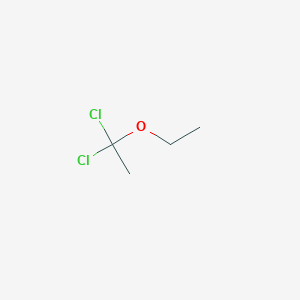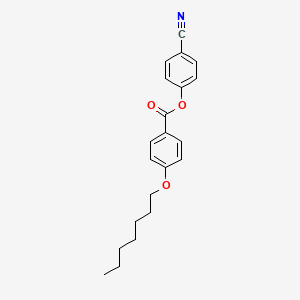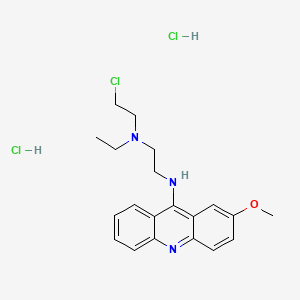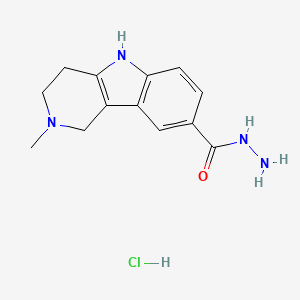
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular pathways involved may include the inhibition of specific enzymes or receptors critical for cell growth and survival.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1,2,3,4-Tetrahydro-1-methyl-β-carboline-3-carboxylic acid
- 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid
These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 1,2,3,4-Tetrahydro-2-methyl-5H-pyrido(4,3-b)indole-8-carboxylic acid hydrazide hydrochloride lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
40431-47-8 |
|---|---|
Molecular Formula |
C13H17ClN4O |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-17-5-4-12-10(7-17)9-6-8(13(18)16-14)2-3-11(9)15-12;/h2-3,6,15H,4-5,7,14H2,1H3,(H,16,18);1H |
InChI Key |
KCLOKJGLYIPHEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




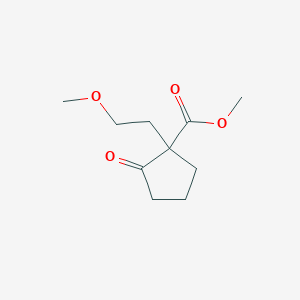
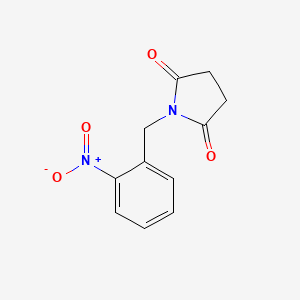
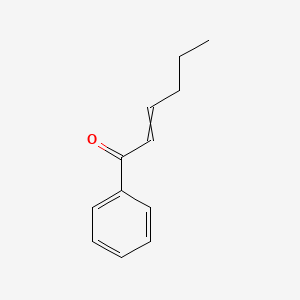
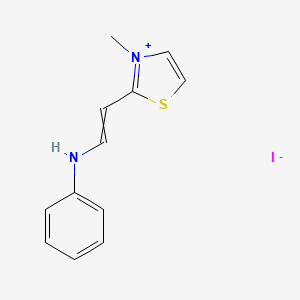
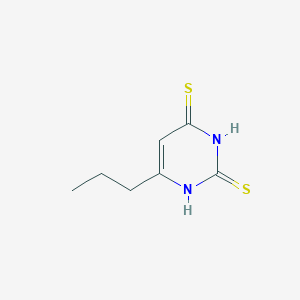
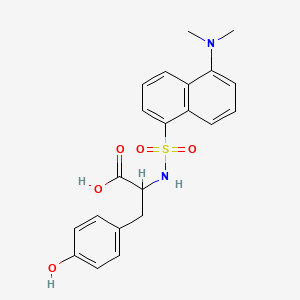
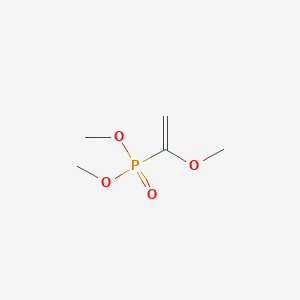
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
